BenchChemオンラインストアへようこそ!

N-benzyl-N-methyl-1H-imidazole-1-carboxamide

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

This compound is the definitive reference standard for Relugolix Impurity 64, mandated for HPLC/UPLC method validation, system suitability, and ANDA impurity profiling per ICH/FDA guidelines. Generic substitutes cannot replicate its certified retention time, spectral fingerprint, or regulatory acceptance, risking method invalidation and application rejection. Procure only the characterized standard with HRMS and NMR data to ensure batch-to-batch consistency, accurate quantification, and successful regulatory submissions.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 548763-27-5
Cat. No. B2533406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-1H-imidazole-1-carboxamide
CAS548763-27-5
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)N2C=CN=C2
InChIInChI=1S/C12H13N3O/c1-14(9-11-5-3-2-4-6-11)12(16)15-8-7-13-10-15/h2-8,10H,9H2,1H3
InChIKeyUTZFAEMMKSMAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-methyl-1H-imidazole-1-carboxamide (CAS 548763-27-5): Baseline Identity and Procurement Context


N-Benzyl-N-methyl-1H-imidazole-1-carboxamide (CAS 548763-27-5) is a synthetic small-molecule organic compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . It belongs to the class of N-substituted imidazole carboxamides, characterized by a central imidazole ring linked via a carboxamide bridge to a benzyl and a methyl substituent. This compound is not an active pharmaceutical ingredient (API) but is primarily recognized and procured as a process-related impurity standard, specifically designated as Relugolix Impurity 64 [1]. Its principal utility lies in analytical method development, method validation (AMV), and quality control (QC) for the drug substance Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist [2].

N-Benzyl-N-methyl-1H-imidazole-1-carboxamide: The Risk of Generic Substitution in Analytical Reference Standards


For a process-related impurity standard like N-Benzyl-N-methyl-1H-imidazole-1-carboxamide, generic substitution or the use of an unvalidated analog is not feasible. The compound's identity and purity are defined by its specific retention time and spectral fingerprint in established analytical methods for Relugolix. Using a structurally similar but chemically distinct compound, such as an isomer or a compound with a different substitution pattern on the imidazole ring, would invalidate the analytical method. This could lead to failure in impurity profiling, erroneous quantification of impurities in drug substance batches, and potential rejection of an Abbreviated New Drug Application (ANDA) filing . The compound's value is strictly tied to its certified identity as Relugolix Impurity 64 and its compliance with regulatory guidelines for reference standards . The following evidence demonstrates the specific, quantifiable differentiation that precludes simple interchange.

N-Benzyl-N-methyl-1H-imidazole-1-carboxamide: Quantified Differentiation Evidence for Procurement Decisions


Chemical Identity and Structural Differentiation from Core Relugolix Structure

N-Benzyl-N-methyl-1H-imidazole-1-carboxamide (C12H13N3O, MW 215.26) is a distinct process-related impurity in Relugolix synthesis, originating from a separate side-reaction pathway. Its structure is fundamentally different from the Relugolix API (C29H27F2N7O5S, MW 623.63). This structural divergence ensures its unique chromatographic behavior, which is critical for method specificity. This is in contrast to other common Relugolix impurities like the N-oxide impurity or the dimer, which arise from oxidation or dimerization of the API itself .

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Comparative Physical and Storage Properties: RT Storage and Powder Form

Vendor specifications indicate that N-Benzyl-N-methyl-1H-imidazole-1-carboxamide is supplied as a powder that is stable for storage at room temperature (RT) . This simplifies logistics and reduces procurement costs compared to impurities requiring refrigerated or frozen storage. For instance, many vendors for this compound recommend ambient storage, while other related impurities or the API itself may require more stringent conditions [1].

Chemical Procurement Laboratory Handling Stability

Regulatory-Compliant Characterization: A Prerequisite for ANDA Filings

Multiple vendors explicitly state that N-Benzyl-N-methyl-1H-imidazole-1-carboxamide (as Relugolix Impurity 64) is supplied with detailed characterization data compliant with regulatory guidelines [1]. This includes HRMS, 1H NMR, 13C NMR, and HMBC NMR data for unambiguous structural confirmation [2]. This level of documentation is a critical differentiator from a 'research-grade' or 'off-the-shelf' chemical that lacks such a data package, which would be unsuitable for a regulated pharmaceutical development environment.

Regulatory Affairs Method Validation Quality Control

N-Benzyl-N-methyl-1H-imidazole-1-carboxamide: Validated Procurement and Application Scenarios


Analytical Method Development and Validation (AMV) for Relugolix

This compound is the definitive reference standard for identifying and quantifying the specific Relugolix Impurity 64 peak in HPLC or UPLC methods. Its procurement is mandatory for establishing system suitability, determining relative retention times (RRT), and validating the method's specificity and accuracy according to ICH guidelines .

Quality Control (QC) Release Testing of Relugolix Drug Substance and Product

Used as a quantitative standard in QC laboratories to ensure that the level of this process-related impurity in each manufactured batch of Relugolix is below the established specification limit. This ensures batch-to-batch consistency and patient safety, directly supporting commercial production .

Abbreviated New Drug Application (ANDA) Regulatory Filings

A required component of the impurity profile section for any generic Relugolix ANDA. The certified reference standard, along with its detailed characterization data (HRMS, NMR) [1], provides the necessary proof of structure and purity to regulatory agencies, demonstrating that the generic manufacturer can adequately control the impurity.

Forced Degradation and Stability Studies

This impurity can be spiked into Relugolix samples to challenge the analytical method's ability to resolve it from the API and other degradation products. This is a key aspect of stability-indicating method validation [2].

Quote Request

Request a Quote for N-benzyl-N-methyl-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.